2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Thionation-Cyclization
Thiazole derivatives are synthesized via various chemical methods, including chemoselective thionation-cyclization reactions. For instance, Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). This method is notable for its application in synthesizing thiazole derivatives with potential biological activities.
Solid Phase Synthesis
The solid-phase synthesis approach is employed to create libraries of thiazole derivatives, indicating its utility in drug discovery and development. Kim, Kwon, Han, and Gong (2019) demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase, highlighting the method's efficiency in generating compounds with potential as oral bioavailability drugs (Kim, Kwon, Han, & Gong, 2019).
Biological Activities
Antiviral and Antimicrobial Activity
Thiazole derivatives exhibit promising antiviral and antimicrobial properties. Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, and Robins (1977) explored the synthesis of thiazole C-nucleosides and their in vitro activity against various viruses, as well as their potential as inhibitors of purine nucleotide biosynthesis, indicating significant antiviral activity (Srivastava et al., 1977).
Antifungal Activity
The synthesis of thiazole derivatives and their evaluation for fungicidal activity represent another application area. Wei (2012) synthesized novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides and demonstrated their inhibitory effects against Pellicularia sasakii, showcasing the fungicidal potential of thiazole derivatives (Wei, 2012).
properties
IUPAC Name |
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-10-7(12)4-2-3-5-6(4)11-8(9)13-5/h4H,2-3H2,1H3,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZWVLIKDQFXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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